molecular formula C13H8BrClFNO B13030338 3-bromo-N-(3-chloro-4-fluorophenyl)benzamide

3-bromo-N-(3-chloro-4-fluorophenyl)benzamide

Cat. No.: B13030338
M. Wt: 328.56 g/mol
InChI Key: NGANGRQIBYIQOO-UHFFFAOYSA-N
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Description

3-bromo-N-(3-chloro-4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H8BrClFNO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

The synthesis of 3-bromo-N-(3-chloro-4-fluorophenyl)benzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

3-bromo-N-(3-chloro-4-fluorophenyl)benzamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-bromo-N-(3-chloro-4-fluorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm this.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-chloro-4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

3-bromo-N-(3-chloro-4-fluorophenyl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8BrClFNO

Molecular Weight

328.56 g/mol

IUPAC Name

3-bromo-N-(3-chloro-4-fluorophenyl)benzamide

InChI

InChI=1S/C13H8BrClFNO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-12(16)11(15)7-10/h1-7H,(H,17,18)

InChI Key

NGANGRQIBYIQOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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